Home > Products > Screening Compounds P113595 > 2-cyclopentyl-1H-benzo[d]imidazol-5-amine
2-cyclopentyl-1H-benzo[d]imidazol-5-amine - 1017055-72-9

2-cyclopentyl-1H-benzo[d]imidazol-5-amine

Catalog Number: EVT-3209883
CAS Number: 1017055-72-9
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

Compound Description: This compound features a 1H-benzo[d]imidazol-2-yl group linked to a 1,2,3-triazole ring. Notably, it demonstrated potent anti-hepatitis B activity in both in silico and in vitro studies.

Relevance: This compound shares the core 1H-benzo[d]imidazole moiety with 2-cyclopentyl-1H-benzo[d]imidazol-5-amine. The difference lies in the substituent at the 2-position of the benzimidazole ring, with a 1-phenyl-1H-1,2,3-triazol-5-amine group replacing the cyclopentyl substituent in the target compound. This structural similarity suggests potential shared biological activities.

2-(1-(4-Chlorophenyl)ethyl)-1-(2-(diethylamino)ethyl)-1H-benzo[d]imidazol-5-amine

Compound Description: This compound is characterized by a 1H-benzo[d]imidazole ring structure with a 2-(1-(4-chlorophenyl)ethyl) substituent and a 1-(2-(diethylamino)ethyl) substituent.

Relevance: This compound shares the core structure of 1H-benzo[d]imidazol-5-amine with 2-cyclopentyl-1H-benzo[d]imidazol-5-amine. The presence of different substituents at the 1 and 2 positions of the benzimidazole ring highlights the diversity within this class of compounds.

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-amine

Compound Description: This molecule features two 1H-benzo[d]imidazole moieties linked by a phenylamine bridge. It showed promising anticancer activity, demonstrating potent growth inhibition against various cancer cell lines.

Relevance: This compound features the 1H-benzo[d]imidazol-5-amine moiety also present in 2-cyclopentyl-1H-benzo[d]imidazol-5-amine. The additional 1H-benzo[d]imidazol-2-yl group linked by a phenylamine bridge showcases a potential avenue for developing more potent analogues of 2-cyclopentyl-1H-benzo[d]imidazol-5-amine.

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

Compound Description: This compound comprises a benzo[d]thiazole group connected to a 1,2,3-triazole ring, with a 2-nitrophenyl substituent. It holds promise for antiproliferative properties and further ring annulation studies.

Relevance: While this compound belongs to a different heterocyclic class than 2-cyclopentyl-1H-benzo[d]imidazol-5-amine due to the presence of a benzothiazole ring instead of benzimidazole, the presence of the 1,2,3-triazol-5-amine substituent suggests potential shared synthetic pathways and possibly even overlapping biological activities.

3-(1H-Benzo[d]imidazol-2-yl)anilines

Compound Description: This class of compounds, characterized by a 1H-benzo[d]imidazol-2-yl group attached to an aniline ring, exhibited potent inhibitory activity against PRMT5, a validated therapeutic target for cancer.

Relevance: The 3-(1H-Benzo[d]imidazol-2-yl)anilines share the central 1H-benzo[d]imidazole structure with 2-cyclopentyl-1H-benzo[d]imidazol-5-amine. The presence of an aniline ring at the 2-position instead of a cyclopentyl group in the target compound highlights the potential for modification and exploration of different substituents to modulate biological activity within this chemical class.

(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives

Compound Description: This series of compounds combines a (1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine core with a sulfonamide moiety, often linked via an ethylamine or propylamine bridge. These compounds showed potent V600EBRAF inhibitory activity and significant growth inhibition against multiple cancer cell lines.

Relevance: The presence of the 1H-benzo[d]imidazole group in these compounds links them structurally to 2-cyclopentyl-1H-benzo[d]imidazol-5-amine. Although their structures differ significantly due to the pyrimidine ring and sulfonamide moiety, the shared core structure suggests potential for exploring hybrid molecules combining features of both compound classes for enhanced biological activity.

Overview

2-Cyclopentyl-1H-benzo[d]imidazol-5-amine is a chemical compound characterized by the molecular formula C12H15N3. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is particularly noted for its potential therapeutic properties, making it a subject of ongoing scientific research.

Source

The compound can be sourced from various chemical suppliers and is documented in databases such as PubChem, where it is identified by the CAS number 1017055-72-9. Its molecular structure has been extensively studied using techniques like infrared spectroscopy, ultraviolet-visible spectroscopy, proton nuclear magnetic resonance spectroscopy, carbon-13 nuclear magnetic resonance spectroscopy, and mass spectrometry.

Classification

2-Cyclopentyl-1H-benzo[d]imidazol-5-amine is classified as a heterocyclic aromatic organic compound. Benzimidazole derivatives are recognized for their pharmacological significance and are often explored for their antimicrobial and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 2-cyclopentyl-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors. A common synthetic route includes the condensation of o-phenylenediamine with cyclopentanone. This reaction proceeds under specific conditions that promote the formation of the benzimidazole ring structure.

Technical Details

Key steps in the synthesis include:

  • Condensation Reaction: The reaction between o-phenylenediamine and cyclopentanone leads to the formation of an imine intermediate.
  • Cyclization: This intermediate undergoes cyclization to yield 2-cyclopentyl-1H-benzo[d]imidazol-5-amine.
  • Purification: The product is typically purified using techniques such as crystallization or chromatography to achieve high purity levels suitable for further applications .
Molecular Structure Analysis

Structure

The molecular structure of 2-cyclopentyl-1H-benzo[d]imidazol-5-amine features a benzimidazole ring with a cyclopentyl group attached. The InChI representation of this compound is:

InChI 1S C12H15N3 c13 9 5 6 10 11 7 9 15 12 14 10 8 3 1 2 4 8 h5 8H 1 4 13H2 H 14 15 \text{InChI 1S C12H15N3 c13 9 5 6 10 11 7 9 15 12 14 10 8 3 1 2 4 8 h5 8H 1 4 13H2 H 14 15 }

Data

The compound's molecular weight is approximately 201.27 g/mol. The structural uniqueness arises from its specific substitution pattern on the benzimidazole ring, which influences its chemical behavior and biological activity .

Chemical Reactions Analysis

Reactions

2-Cyclopentyl-1H-benzo[d]imidazol-5-amine can participate in several types of chemical reactions:

Oxidation: This compound can be oxidized to form corresponding N-oxides using agents like hydrogen peroxide.

Reduction: It can undergo reduction reactions with reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution Reactions: The benzimidazole ring can also engage in electrophilic and nucleophilic substitution reactions, allowing for functional group modifications .

Technical Details

The choice of reagents and reaction conditions significantly affects the outcomes of these reactions. For example:

  • Oxidation Conditions: Typically performed under mild conditions to prevent degradation.
  • Substitution Conditions: Often require specific nucleophiles or electrophiles depending on the desired product .
Mechanism of Action

The mechanism of action for 2-cyclopentyl-1H-benzo[d]imidazol-5-amine in biological systems is not fully elucidated but involves interactions at the molecular level with various biological targets. Research indicates that it may exhibit antimicrobial and anticancer activities through mechanisms such as inhibition of cell proliferation or interference with DNA synthesis.

Ongoing studies are aimed at clarifying its specific pathways and identifying potential therapeutic applications against various diseases .

Physical and Chemical Properties Analysis

Physical Properties

2-Cyclopentyl-1H-benzo[d]imidazol-5-amine is typically presented as a solid at room temperature. Specific physical properties such as melting point and solubility in various solvents are not extensively documented but are critical for practical applications.

Chemical Properties

The chemical stability of this compound allows it to be used in synthetic applications without significant degradation under standard laboratory conditions. Its reactivity profile suggests it can be modified to create derivatives with tailored properties for specific uses in research and industry .

Applications

Scientific Uses

The applications of 2-cyclopentyl-1H-benzo[d]imidazol-5-amine span several fields:

Pharmaceuticals: Research is ongoing into its potential as a therapeutic agent for treating infections or cancer due to its biological activity.

Material Science: The compound may serve as a building block in synthesizing novel materials with specific properties.

Agriculture: Its antimicrobial properties could be explored for developing new agricultural chemicals that target plant pathogens effectively .

Introduction to Benzimidazole Scaffolds in Medicinal Chemistry

The benzimidazole nucleus—a fusion of benzene and imidazole rings—represents a privileged scaffold in drug discovery due to its versatile bioactivity and structural similarity to naturally occurring purine bases. This bicyclic system enables π-π stacking interactions with biological targets while offering multiple sites for strategic substitution to fine-tune pharmacological properties. Historically, benzimidazole derivatives have yielded clinically impactful drugs across therapeutic areas, including antiulcer agents (omeprazole), antihypertensives (telmisartan), anthelmintics (albendazole), and antivirals (maribavir) [2] [7]. The scaffold's ability to mimic nucleotide bases facilitates interactions with enzymes and receptors involved in nucleic acid metabolism, making it indispensable for designing targeted therapies against infectious diseases and cancer [2] [4].

Structural Significance of Benzimidazole Core in Bioactive Compounds

The benzimidazole core confers three key physicochemical advantages:

  • Aromatic character and planarity: The delocalized π-electron system allows intercalation into DNA or RNA and stacking within enzyme active sites, crucial for anticancer and antimicrobial activity [2].
  • Amphoteric properties: Benzimidazole can act as both a hydrogen bond donor (N–H moiety) and acceptor (sp²-hybridized nitrogen), enhancing target binding versatility. The pKa (~5.6 for protonation, ~12 for deprotonation) enables ionization state modulation across physiological pH ranges [7].
  • Tautomeric flexibility: The 1,3-diazole ring exhibits rapid prototropy (N1-H ⇌ N3-H), enabling adaptation to complementary binding sites in biological targets. This dynamic equilibrium influences binding kinetics and residence times [5] [7].

Table 1: Clinically Approved Drugs Featuring Benzimidazole Core

Drug NameTherapeutic CategoryKey Structural FeaturesPrimary Target
OmeprazoleAntiulcer5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]H⁺/K⁺ ATPase
TelmisartanAntihypertensive4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acidAngiotensin II receptor (AT1)
AlbendazoleAnthelminticMethyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamateβ-Tubulin
DovitinibAnticancer (renal cell carcinoma)1H-Benzimidazol-5-amine with 4-fluoro-2-((4-methylpiperazin-1-yl)methyl)aniline substituentMulti-kinase (VEGFR, FGFR)
NocodazoleAntimitoticMethyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl)carbamateβ-Tubulin

Position-specific substitutions profoundly modulate bioactivity:

  • C2 modifications: Govern target specificity. Electron-withdrawing groups (e.g., –NO₂ in nocodazole) enhance tubulin binding, while aryl/alkyl groups (e.g., telmisartan) enable receptor interactions [2] [4].
  • N1 alkylation: Modulates membrane permeability and pharmacokinetics. Cyclic alkyl chains (e.g., cyclopentyl) enhance lipophilicity and conformational restraint, improving target affinity [2] [6].
  • C5/C6 substitutions: Polar groups (e.g., –NH₂ at C5) introduce hydrogen bonding capacity critical for DNA minor groove binding or enzyme inhibition. Derivatives like 2-cyclopentyl-1H-benzo[d]imidazol-5-amine leverage this for dual antimicrobial/anticancer activity [2] [6].

Role of 2-Substituted Benzimidazoles in Target-Specific Drug Design

The C2 position serves as a strategic anchor for steric and electronic modulation of target engagement. 2-Cyclopentyl substitution—as in 2-cyclopentyl-1H-benzo[d]imidazol-5-amine (PubChem CID: 24710258)—imparts conformational rigidity and moderate lipophilicity (calculated logP ≈ 3.96), balancing membrane penetration with aqueous solubility [1] [2]. This moiety enhances activity against two key target classes:

Antimicrobial Targets:

  • Dihydrofolate reductase (DHFR): 2-Alkyl/aryl benzimidazoles disrupt folate metabolism in bacteria (e.g., MRSA) and fungi. Compound 4k (a 2-aryl-6-nitro analog) exhibited MIC = 8–16 μg/mL against Candida albicans and Aspergillus niger, rivaling fluconazole (MIC = 4–128 μg/mL). Molecular docking confirms hydrophobic enclosure of the cyclopentyl group within the Staphylococcus aureus DHFR active site [2].
  • DNA gyrase/Topoisomerase IV: Hydrophobic C2 substituents facilitate stacking within DNA-enzyme complexes. Derivatives with 2-cyclopentyl groups showed 4–8-fold greater potency against Gram-positive bacteria than aliphatic chains [2].

Oncogenic Kinases:

  • VEGFR-2 inhibition: 2-Aryl benzimidazoles (e.g., N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives) block angiogenesis by occupying the ATP-binding pocket. Compound 7s achieved IC₅₀ = 0.03 μM against VEGFR-2, with C2-phenyl forming critical π-π contacts [4].
  • HDAC6 inhibition: Bulky C2 substituents chelate zinc in histone deacetylase, inducing cancer cell apoptosis. Docking studies indicate cyclopentyl’s optimal van der Waals contacts with the HDAC6 hydrophobic channel [2].

Table 2: Biological Activities of 2-Substituted Benzimidazole Derivatives

CompoundC2 SubstituentC5/C6 SubstituentAntibacterial MIC (μg/mL)Anticancer IC₅₀ (μg/mL)Primary Target
4k4-ChlorophenylNO₂ (C6)8–16 (C. albicans, E. coli)1.84–3.72DHFR / HDAC6
7sPhenylQuinolin-4-amine (C5)Not reported1.2 (MCF-7)VEGFR-2
3s4-FluorophenylCl (C6)4–8 (MRSA)2.15–8.43DHFR / Topoisomerase IV
2-Cyclopentyl analogCyclopentylNH₂ (C5)2–16 (Predicted)<10 (Predicted)DHFR / VEGFR-2 (Docked)

Structure-activity relationship (SAR) insights:

  • Hydrophobicity threshold: C2 logP >4 diminishes aqueous solubility (e.g., 2-phenyl logP = 4.2 vs. 2-cyclopentyl logP = 3.96), reducing bioavailability. Cyclopentyl strikes an optimal balance [1] [7].
  • Stereoelectronic effects: Electron-donating groups at C5 (e.g., –NH₂) enhance DNA intercalation, while electron-withdrawing groups (e.g., –NO₂ at C6) improve redox-mediated cytotoxicity [2] [4].
  • N1 alkylation synergy: Combining 2-cyclopentyl with N1-benzyl groups (e.g., in candesartan analogs) amplifies receptor affinity through dual hydrophobic contact points [2].

Research Gaps and Opportunities for 5-Amino-Substituted Derivatives

Despite promising bioactivity, 5-amino-1H-benzimidazole derivatives—particularly 2-cyclopentyl-1H-benzo[d]imidazol-5-amine—remain underexplored. Key research gaps include:

Synthetic Challenges:

  • Regioselectivity issues: Direct amination at C5 competes with C4/C6 substitution during nitro reduction or nucleophilic substitution. Microwave-assisted synthesis (e.g., Na₂S₂O₅-mediated condensation) improves yields (40–99%) but requires optimization for cyclopentyl-containing precursors [2] [5].
  • Tautomeric interference: The 5-amino group participates in prototropic equilibria (e.g., amine ⇌ imine forms), complicating purification and characterization. XRD studies confirm fixed tautomers in solids but dynamic exchange in solution [5].

Biological Evaluation Deficiencies:

  • Limited profiling: Most studies focus on in vitro antibacterial/anticancer screening without mechanistic validation. Only 5/76 recently synthesized derivatives underwent full ADMET profiling [2].
  • Target ambiguity: Although docking predicts DHFR/HDAC6/VEGFR-2 engagement, experimental validation (e.g., enzyme assays, crystallography) for 2-cyclopentyl-5-amino analogs is lacking [2] [4].

ADMET Optimization Needs:

  • Metabolic stability: Benzimidazole N-oxidation by CYP450 (notably CYP1A2) generates inactive metabolites. Computational models indicate 2-cyclopentyl-5-amine is a CYP1A2 inhibitor (risk of drug-drug interactions) but not a substrate [7] [8].
  • Solubility limitations: High crystallinity of 5-amino derivatives (e.g., hydrate formation as in [5]) reduces dissolution rates. Prodrug strategies (e.g., amino acid conjugates) remain unexplored.

Table 3: Key Research Gaps and Proposed Approaches for 5-Amino Benzimidazoles

Research GapCurrent LimitationOpportunity for Development
Synthetic accessibilityConventional reflux yields 26–43%; regioselectivity issuesMicrowave-assisted synthesis (90–99% yield in 10–60 min)
Target identificationDocking predictions without enzymatic validationIsotope-labeled binding assays; X-ray co-crystallography
Solubility/PermeabilityHigh crystallinity; logP ~3.96 limits absorptionSalt formation (e.g., HCl); nanoformulations
CYP-mediated metabolismPredicted CYP1A2 inhibition (computational)Structural shielding of N3; deuterium exchange at C2
Dual antimicrobial/anticancer activitySingle-target screening dominatesDevelop phenotypic screening models for dual efficacy

Future directions should prioritize:

  • Rational design of bifunctional analogs: Hybrid molecules linking 2-cyclopentyl-5-aminobenzimidazole to known pharmacophores (e.g., quinoline via C5–NH₂), leveraging synergistic target engagement [4].
  • Advanced delivery systems: Liposomal or polymeric nanoparticles to overcome solubility limitations while enhancing tumor/infection site accumulation [2].
  • AI-driven SAR expansion: Machine learning models trained on existing benzimidazole datasets to predict novel C2/C5 substitutions with optimized polypharmacology and ADMET profiles [3].

Properties

CAS Number

1017055-72-9

Product Name

2-cyclopentyl-1H-benzo[d]imidazol-5-amine

IUPAC Name

2-cyclopentyl-3H-benzimidazol-5-amine

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

InChI

InChI=1S/C12H15N3/c13-9-5-6-10-11(7-9)15-12(14-10)8-3-1-2-4-8/h5-8H,1-4,13H2,(H,14,15)

InChI Key

JEHWBUFEYZJLHG-UHFFFAOYSA-N

SMILES

C1CCC(C1)C2=NC3=C(N2)C=C(C=C3)N

Canonical SMILES

C1CCC(C1)C2=NC3=C(N2)C=C(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.